molecular formula C15H30N4O6 B611212 t-Boc-N-Amido-PEG4-Azide CAS No. 940951-99-5

t-Boc-N-Amido-PEG4-Azide

Cat. No.: B611212
CAS No.: 940951-99-5
M. Wt: 362.43
InChI Key: IRLDTXAKTZWNJR-UHFFFAOYSA-N
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Description

t-Boc-N-Amido-PEG4-Azide: is a polyethylene glycol (PEG)-based compound that features an azide group and a tert-butoxycarbonyl (Boc)-protected amino group. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a versatile reagent in various chemical and biological processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG4-Azide typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable amine precursor with a PEG4 chain.

    Boc Protection: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected intermediate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Click Chemistry: t-Boc-N-Amido-PEG4-Azide undergoes click chemistry reactions with alkynes, BCN (bicyclo[6.1.0]nonyne), and DBCO (dibenzocyclooctyne) to form stable triazole linkages.

    Deprotection: The Boc group can be deprotected under mild acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Common Reagents and Conditions:

    Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving this compound.

    Deprotection: Trifluoroacetic acid (TFA) is typically used for Boc deprotection.

Major Products:

    Triazole Linkages: The primary product of click chemistry reactions involving this compound is a triazole-linked compound.

    Free Amine: Deprotection of the Boc group yields the free amine derivative

Scientific Research Applications

Chemistry:

    Bioconjugation: t-Boc-N-Amido-PEG4-Azide is widely used in bioconjugation reactions to link biomolecules such as proteins, peptides, and nucleic acids.

    PROTAC Synthesis: It serves as a linker in the synthesis of PROTACs, which are used for targeted protein degradation.

Biology:

    Drug Delivery: The hydrophilic PEG spacer enhances the solubility and stability of drug molecules, making it useful in drug delivery systems.

    Imaging: It is used in the development of imaging probes for diagnostic applications.

Medicine:

    Therapeutics: this compound is used in the development of therapeutic agents, particularly in targeted cancer therapies.

Industry:

    Polymer Chemistry: It is employed in the synthesis of functionalized polymers for various industrial applications

Comparison with Similar Compounds

    t-Boc-N-Amido-PEG2-CH2CO2H: This compound features a shorter PEG spacer and a carboxyl group instead of an azide group.

    t-Boc-N-Amido-PEG8-Azide: This compound has a longer PEG spacer, providing increased solubility and flexibility.

Uniqueness: t-Boc-N-Amido-PEG4-Azide is unique due to its optimal PEG spacer length, which balances solubility and flexibility, and its dual functional groups (azide and Boc-protected amine) that enable versatile bioconjugation and PROTAC synthesis applications .

Biological Activity

t-Boc-N-Amido-PEG4-Azide is a specialized polyethylene glycol (PEG) derivative that incorporates an azide group and a tert-butyloxycarbonyl (t-Boc) protected amino group. This compound has garnered attention in the fields of drug development and bioconjugation due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₅H₃₀N₄O₆
Molecular Weight: 362.4 g/mol
CAS Number: 940951-99-5

The structure of this compound includes:

  • Azide Group: Facilitates click chemistry reactions with alkynes to form stable triazole linkages.
  • t-Boc Group: Protects the amino group, which can be deprotected under mild acidic conditions to yield a free amine.
  • PEG Spacer: Enhances solubility in aqueous environments, improving biocompatibility and reducing protein adsorption.

The biological activity of this compound is largely attributed to its ability to participate in click chemistry. This reaction allows for the selective conjugation of various biomolecules, including drugs, peptides, and fluorescent dyes, to proteins or surfaces without compromising their biological activity. The azide group can react with alkyne-tagged molecules through a cycloaddition reaction, forming a stable triazole linkage that is resistant to hydrolysis.

Applications in Drug Development

  • Targeted Drug Delivery:
    • This compound can be used to create targeted drug delivery systems. By attaching therapeutic agents to specific targeting moieties via the azide group, it directs drugs towards diseased cells while minimizing off-target effects .
  • Bioconjugation:
    • The compound serves as a valuable linker in bioconjugation strategies. It enables the attachment of various functional groups to biomolecules, enhancing their therapeutic efficacy and specificity .
  • Surface Modification:
    • Due to its hydrophilic nature, this compound can modify surfaces of implants and biosensors, improving their performance by resisting protein adsorption .

Table 1: Summary of Key Research Findings

Study ReferenceApplicationKey Findings
Drug DeliveryDemonstrated enhanced solubility and biocompatibility in drug delivery systems.
PROTAC DevelopmentUsed in the synthesis of dual-ligand PROTACs showing superior target protein degradation in vitro.
BioconjugationEffective in conjugating drugs to targeting moieties for selective delivery to cancer cells.

Case Study: PROTAC Development

In a recent study, this compound was utilized in the synthesis of dual-ligand PROTACs (Proteolysis Targeting Chimeras). These compounds demonstrated enhanced degradation of target proteins compared to conventional single-ligand PROTACs. The study highlighted that the incorporation of this compound improved the pharmacokinetic properties and therapeutic efficacy of these agents in tumor-bearing mouse models .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O6/c1-15(2,3)25-14(20)17-4-6-21-8-10-23-12-13-24-11-9-22-7-5-18-19-16/h4-13H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLDTXAKTZWNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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